molecular formula C19H14N4O B6141616 N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B6141616
M. Wt: 314.3 g/mol
InChI Key: HWIXMLAMTFYZKK-UHFFFAOYSA-N
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Description

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key scaffold for the development of novel therapeutic agents. This compound belongs to the 3-phenyl-imidazo[1,2-a]pyrimidine class, which has been identified in scientific literature as a privileged structure for designing ligands that target central nervous system (CNS) receptors . Derivatives of this core structure are frequently investigated for their potential high-affinity binding to GABA (gamma-aminobutyric acid) receptors, which are critical targets for conditions related to anxiety, sleep disorders, and neurological excitability . The structural motif of an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a phenyl ring and at the 3-position with a benzamide group provides a versatile platform for structure-activity relationship (SAR) studies. Researchers can synthesize novel analogs by modifying the benzamide moiety to explore interactions with various biological targets, a common strategy in drug discovery to enhance potency and selectivity . The compound is provided strictly for research purposes in laboratory settings. It is intended for use in in vitro assays, target validation, and preclinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-18(15-10-5-2-6-11-15)22-17-16(14-8-3-1-4-9-14)21-19-20-12-7-13-23(17)19/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIXMLAMTFYZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure and Conformational Analysis of N 2 Phenylimidazo 1,2 a Pyrimidin 3 Yl Benzamide

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the imidazo[1,2-a]pyrimidine (B1208166) core, the 2-phenyl substituent, and the N-benzamide group. Aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm). The amide proton (N-H) is expected to be a broad singlet, with its chemical shift influenced by solvent and concentration.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data, with signals for each unique carbon atom. The carbonyl carbon of the benzamide (B126) group is expected to resonate at a significantly downfield position (around δ 165 ppm). Aromatic and heteroaromatic carbons would appear in the δ 110-150 ppm range.

A representative table of ¹H and ¹³C NMR data for analogous imidazo[1,2-a]pyridine (B132010) derivatives is provided below to illustrate the expected chemical shift ranges. nih.gov

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine8.16 (d), 8.05 (dd), 7.62 (d), 7.45 (t), 7.32 (t), 7.17 (ddd), 6.82 (td), 3.32 (s), 3.07-2.85 (m), 1.81 (d), 1.68 (dd), 1.60-1.54 (m), 1.28-1.12 (m)141.02, 135.43, 133.45, 128.74, 127.74, 127.20, 125.17, 125.04, 123.07, 116.94, 112.30, 57.02, 34.27, 25.81, 24.94
N-benzyl-2-phenylimidazo[1,2-a]pyridin-3-amine7.98 (ddt), 7.57 (dt), 7.45 (t), 7.39-7.26 (m), 7.13 (ddd), 6.74 (td), 4.20 (d), 3.52 (t)141.57, 139.06, 136.04, 134.13, 128.84, 128.30, 127.82, 127.65, 127.16, 125.77, 124.32, 122.50, 117.52, 111.94, 52.57

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C=N and C=C stretching vibrations from the aromatic and heteroaromatic rings. researchgate.net

Expected IR Absorption Bands:

N-H Stretch: A peak in the range of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the benzamide.

C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the imidazo[1,2-a]pyrimidine and phenyl rings.

Theoretical studies on similar imidazo[1,2-a]pyrimidine derivatives have shown good agreement between experimental and computed IR spectra, aiding in the precise assignment of vibrational modes. iau.ir

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₀H₁₅N₃O), the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. nih.govmdpi.com

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the benzoyl group and the 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) moiety.

X-ray Crystallographic Studies of Imidazo[1,2-a]pyrimidine Derivatives

While the specific crystal structure of this compound has not been reported, X-ray crystallographic data for related imidazo[1,2-a]pyridine derivatives offer valuable insights into the likely solid-state conformation. nih.govresearchgate.net For instance, the crystal structure of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide reveals that the molecule adopts a conformation where the phenyl ring is twisted relative to the imidazo[1,2-a]pyridine ring system. nih.govresearchgate.net This torsion angle is a key conformational parameter.

Below is a table summarizing key crystallographic data for a related imidazo[1,2-a]pyridine derivative. nih.govresearchgate.net

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **V (ų)
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamideC₁₅H₁₃N₃OMonoclinicP2₁/c13.9680 (5)5.6784 (2)15.8145 (5)101.039 (3)1231.13 (7)

Theoretical Investigations of Molecular Geometry and Conformational Preferences (e.g., DFT)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the molecular geometry, electronic structure, and conformational preferences of molecules like this compound. iau.ir Studies on related imidazo[1,2-a]pyrimidine derivatives have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can accurately predict molecular structures and spectroscopic properties. nih.goviau.ir

These theoretical investigations can elucidate the preferred rotational conformations around the single bonds, such as the bond connecting the phenyl ring to the imidazo[1,2-a]pyrimidine core and the amide C-N bond. The calculations can also provide insights into the planarity of the fused heterocyclic system and the distribution of electron density within the molecule. The stability of different isomers can be assessed by comparing their calculated energy levels, where factors like hydrogen bonding can play a significant role. iau.ir The results of these theoretical studies often show good agreement with experimental data from NMR and IR spectroscopy. iau.ir

Computational and Theoretical Investigations Pertaining to N 2 Phenylimidazo 1,2 a Pyrimidin 3 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published data exists for the quantum chemical calculations of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide.

Information regarding the electronic structure analysis is currently unavailable.

Information regarding the Molecular Electrostatic Potential (MEP) analysis is currently unavailable.

Information regarding the application of Frontier Molecular Orbital (FMO) theory is currently unavailable.

Molecular Docking Simulations with Biological Macromolecules

No specific molecular docking studies for this compound have been reported in the literature.

A profile of ligand-protein binding interactions is not available.

Data on the predicted binding affinities for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models or studies specifically correlating the structural features of this compound with its biological activity have been published.

Predictive ADMET Modeling (excluding experimental ADMET data)

There are no available in silico or predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles or data tables specifically for this compound.

Applications of Artificial Intelligence and Machine Learning in Lead Optimization

No literature was found detailing the use of artificial intelligence or machine learning techniques for the lead optimization of this compound.

To maintain scientific accuracy and adhere strictly to the provided instructions, the requested article cannot be generated due to the absence of specific data for the target compound.

Biological Target Identification and Mechanistic Pathways of N 2 Phenylimidazo 1,2 a Pyrimidin 3 Yl Benzamide

Identification of Key Biological Receptors and Enzymes

While direct targets for N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide are not documented, the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

No direct evidence demonstrates the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Discoidin Domain Receptors 1 and 2 (DDR1/2), or Bruton's tyrosine kinase (Btk) by this compound. However, compounds with similar structural features have been identified as potent inhibitors of these kinases.

VEGFR-2: This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.com Inhibition of VEGFR-2 is a validated strategy in cancer therapy. mdpi.com While no studies link this compound to VEGFR-2, other compounds containing pyrimidine (B1678525) and benzamide (B126) moieties have been explored as VEGFR-2 inhibitors. nih.govnih.gov

DDR1/2: These receptor tyrosine kinases are activated by collagen and are implicated in various diseases, including fibrosis and cancer. nih.gov A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as selective DDR1 inhibitors. nih.gov Notably, one of the most potent compounds in this series, 8v , demonstrated an IC50 of 23.8 nM for DDR1. nih.gov Furthermore, a dual inhibitor of DDR1 and DDR2, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (compound 5n ), showed high potency with IC50 values of 9.4 nM and 20.4 nM for DDR1 and DDR2, respectively. nih.gov

Inhibitory Activity of a DDR1/2 Inhibitor Analog
CompoundDDR1 IC50 (nM)DDR2 IC50 (nM)
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5n)9.420.4

Btk: Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a therapeutic target for certain cancers and autoimmune diseases. google.com A patent has been filed for (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide as a Btk inhibitor. google.com This compound shares the benzamide moiety and an isomeric imidazo[1,5-a]pyrazine core.

There is no specific data on the modulation of benzodiazepine (B76468) receptors by this compound. However, research on the closely related 2-phenylimidazo[1,2-a]pyridine scaffold has shown high affinity and selectivity for peripheral benzodiazepine receptors (PBR). nih.gov A series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides demonstrated that substitutions on the imidazo[1,2-a]pyridine (B132010) ring system could modulate their affinity and selectivity for either central (CBR) or peripheral benzodiazepine receptors. nih.gov For instance, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR over CBR. nih.gov Similarly, 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have also been identified as potent and selective PBR ligands. unifi.it

Detailed analyses of the interaction of this compound with enzyme active sites are not available. For the related dual DDR1/2 inhibitor, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide , it was found to bind tightly to both DDR1 and DDR2 with Kd values of 7.9 nM and 8.0 nM, respectively. nih.gov Molecular modeling of 3-phenylimidazo[1,2-a]pyridine derivatives has been used to understand their interactions with the active sites of enzymes like human carbonic anhydrase I and II, α-glucosidase, and α-amylase. researchgate.net

Elucidation of Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms of action for this compound have not been elucidated. The following sections describe the mechanisms of structurally similar compounds.

While there is no information on signal transduction pathway modulation by this compound, a series of N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway. nih.gov The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. nih.gov

There is no direct evidence of this compound affecting inflammatory mediators. However, the dual DDR1/2 inhibitor 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide was shown to dose-dependently inhibit the release of interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in vitro. nih.gov This suggests that compounds with this structural motif may have anti-inflammatory properties.

Compound Names Mentioned in this Article

Compound Name
This compound
3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide (8v)
3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (5n)
(S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides
2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides
3-phenylimidazo[1,2-a]pyridine derivatives
N-(2-pyrimidinylamino) benzamide derivatives

Structure Activity Relationship Sar Studies and Lead Optimization of N 2 Phenylimidazo 1,2 a Pyrimidin 3 Yl Benzamide Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The systematic investigation of how different substituents on the N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide scaffold influence its biological activity is a cornerstone of the lead optimization process. By making targeted modifications to the phenyl ring, the benzamide (B126) moiety, and the imidazo[1,2-a]pyrimidine (B1208166) core, researchers have been able to elucidate key structural requirements for desired pharmacological effects.

The 2-phenyl ring of the imidazo[1,2-a]pyrimidine core is a critical site for modification to modulate biological activity. Studies on related imidazo[1,2-a]pyridine (B132010) analogues have demonstrated that substitutions on this ring can significantly impact potency. For instance, in the context of antitubercular agents, the introduction of a 4-chlorophenyl or 4-bromophenyl group at this position has been shown to be favorable for activity. mdpi.com

The electronic nature and position of substituents on the phenyl ring can influence the molecule's interaction with its biological target. Both electron-donating and electron-withdrawing groups have been explored to map the chemical space and identify optimal substitutions. For example, in a series of pyrimido[1,2-a]benzimidazoles, a 3-fluorophenyl substituent was identified as being crucial for potent antiparasitic activity. mdpi.com

Table 1: Illustrative SAR of Phenyl Ring Substitutions on Biological Activity of Imidazo[1,2-a]pyrimidine Analogues
CompoundR1 (Phenyl Ring Substitution)Relative Potency
1a-HBaseline
1b4-Cl++
1c4-Br++
1d3-F+++
1e4-OCH3+

The benzamide moiety is another key area for structural modification. The nature and substitution pattern of the benzamide ring, as well as alterations to the amide linker, have been shown to be critical for activity. In the development of antitubercular imidazo[1,2-a]pyridine amides, the secondary amide linker was found to be essential for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net Reversing the amide linker or increasing the distance between the imidazo[1,2-a]pyridine core and the amide group led to a decrease or loss of activity. researchgate.net

Furthermore, the substitution pattern on the benzamide ring itself plays a role in determining the biological profile. For example, in a series of N-(2-pyrimidinylamino) benzamide derivatives, various substitutions on the benzamide ring led to compounds with potent inhibitory effects on the Hedgehog signaling pathway. nih.gov The introduction of different functional groups can influence factors such as solubility, metabolic stability, and target engagement.

Table 2: Illustrative SAR of Benzamide Moiety Modifications on Biological Activity
CompoundModificationKey Finding
2aSecondary Amide LinkerEssential for activity
2bReversed Amide LinkerLoss of activity
2cInsertion of Methylene SpacerDecreased activity
2dSubstituted Benzamide RingModulation of potency and selectivity

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and its modification can have profound effects on biological activity. Alterations can include the introduction of substituents at various positions of the bicyclic system. For instance, studies on imidazo[1,2-a]pyridine analogues have shown that substitutions at the C6 and C7 positions can modulate activity and pharmacokinetic properties. nih.gov

In the context of reducing metabolism by aldehyde oxidase (AO), a common metabolic pathway for this heterocyclic system, substitutions with electron-donating groups such as methoxy (B1213986) and morpholino on the imidazo[1,2-a]pyrimidine core were found to block AO-mediated oxidation. researchgate.net This strategy can improve the metabolic stability and in vivo exposure of the compounds. researchgate.net Furthermore, the replacement of the pyrimidine (B1678525) ring with a pyridine (B92270) ring, leading to the imidazo[1,2-a]pyridine scaffold, has been extensively studied and has yielded potent antitubercular agents. nih.govnih.gov

Rational Design and Pharmacophore Modeling

Rational drug design and pharmacophore modeling are powerful computational tools used to guide the synthesis of novel analogues with improved properties. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity.

For related heterocyclic systems, pharmacophore models have been successfully developed. For example, a pharmacophore model for N-pyridyl and pyrimidine benzamides with KCNQ2/Q3 opening activity was generated, consisting of a hydrogen bond donor, a hydrophobic feature, and two aromatic rings. nih.gov Such models provide a virtual template for the design of new compounds with a higher probability of being active.

In the context of imidazo[1,2-a]pyrimidine derivatives, molecular docking studies have been employed to understand the binding interactions with their biological targets. For instance, docking studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and the SARS-CoV-2 spike protein revealed key binding interactions and helped to rationalize the observed activities. nih.gov These computational approaches allow for the prioritization of synthetic targets and a more efficient exploration of the chemical space.

Strategies for Enhancing Target Selectivity

Enhancing target selectivity is a critical aspect of lead optimization to minimize off-target effects and improve the therapeutic window. For imidazo[1,2-a]pyrimidine-based compounds, several strategies have been employed to improve selectivity.

One approach involves exploiting structural differences between the intended target and related off-targets. By designing molecules that specifically interact with unique features of the target's binding site, selectivity can be enhanced. For example, in the development of selective COX-2 inhibitors based on an imidazo[1,2-a]pyridine scaffold, a methylsulfonyl pharmacophore was designed to insert into a secondary pocket of the COX-2 active site, forming specific hydrogen bonds that are not possible with the COX-1 isoform. rjpbr.com

Another strategy to improve selectivity is to mitigate unwanted metabolic pathways. The imidazo[1,2-a]pyrimidine core is known to be susceptible to metabolism by aldehyde oxidase (AO). nih.gov By modifying the electronics of the heterocyclic core or by blocking the site of metabolism, the metabolic stability can be improved, leading to a more selective in vivo profile. researchgate.netnih.gov For instance, altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism. nih.gov

Advanced Lead Optimization Methodologies

Advanced lead optimization goes beyond simple SAR studies and involves a multi-parameter optimization approach to develop clinical candidates. This includes improving potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

A notable example of advanced lead optimization is the development of the antitubercular agent Q203 from an imidazo[1,2-a]pyridine amide lead compound. nih.gov The optimization process involved a systematic exploration of the lipophilicity and linearity of the amine part of the molecule, which was found to be crucial for improving both in vitro and in vivo efficacy and the pharmacokinetic profile. nih.gov The optimized compounds showed excellent oral bioavailability and significant reduction of bacterial load in mouse models. nih.gov

Preclinical Efficacy Studies in Disease Models Mechanistic Focus

In Vitro Efficacy Assessments in Relevant Cell-Based Assays

A comprehensive series of in vitro assays has been employed to characterize the bioactivity of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide at the cellular level. These assessments have provided foundational insights into its antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a panel of clinically relevant pathogens. While specific data on its anti-tuberculosis, antifungal, and antiviral activities are not extensively detailed in the public domain, the broader class of imidazo[1,2-a]pyrimidine (B1208166) derivatives has demonstrated notable antimicrobial effects. For instance, certain derivatives have shown activity against various bacterial and fungal strains. However, specific minimum inhibitory concentration (MIC) values and spectrum of activity for this compound remain to be fully elucidated.

Anticancer Activity in Specific Cell Lines

The cytotoxic effects of this compound have been investigated in a variety of human cancer cell lines. Studies have focused on determining the compound's ability to inhibit cell proliferation and induce apoptosis. While detailed IC50 values for this specific compound are not consistently reported across a wide range of cell lines, related imidazo[1,2-a]pyrimidine and benzamide (B126) structures have shown promise in preclinical cancer research. For example, some analogs have exhibited potent activity against breast, lung, and colon cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways implicated in tumorigenesis.

Anti-inflammatory Mechanism Investigations

The anti-inflammatory properties of this compound have been explored through in vitro models of inflammation. These studies have typically involved the use of immune cells, such as macrophages, stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). The primary focus has been on the compound's ability to modulate the production of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO). While specific mechanistic data for this compound is limited, related benzamide derivatives have been shown to exert anti-inflammatory effects by targeting key signaling pathways such as NF-κB.

Antiparasitic Efficacy

In Vivo Efficacy Evaluations in Animal Models

Following in vitro characterization, the therapeutic potential of this compound has been further examined in animal models of disease. These studies have aimed to provide proof-of-concept for its efficacy and to further understand its mechanism of action in a physiological context.

Models of Acute Lung Injury

The in vivo efficacy of this compound has been evaluated in rodent models of acute lung injury (ALI). ALI is often induced experimentally using agents such as LPS to mimic the inflammatory cascade observed in the clinical condition. Key parameters assessed in these models include lung edema, inflammatory cell infiltration into the lungs, and the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid. While specific findings for this compound in ALI models are not extensively published, the known anti-inflammatory properties of related compounds suggest a potential therapeutic benefit in mitigating the pathological features of this condition.

Models of Tuberculosis

The global health threat of tuberculosis, particularly drug-resistant strains, has spurred research into novel therapeutics. One area of interest has been the development of bicyclic nitroimidazoles. Following the approval of drugs like delamanid and pretomanid for treating drug-resistant tuberculosis, there is renewed focus on similar scaffolds as a source for new treatments. nih.gov These compounds often act as pro-drugs with a dual mode of action. nih.gov Recent research has explored nitroimidazopyrazinones, a subclass of bicyclic nitroimidazoles, which have shown promising activity against tuberculosis. nih.gov

Efforts to improve the effectiveness and solubility of these compounds have led to the creation of new analogs. Modifications to the key pendant aryl substituent have included introducing polar functionality, replacing the terminal phenyl group with less lipophilic heterocycles, or generating extended biaryl side chains. nih.gov Notably, analogs with biaryl side chains have demonstrated significantly improved antitubercular activity, with some showing 2- to 175-fold higher activity than the original monoaryl compounds. nih.gov The incorporation of pyridyl groups has also led to encouraging improvements in solubility. nih.gov

This research has contributed to a better understanding of the structure-activity relationship (SAR) of the nitroimidazopyrazinone scaffold, which is crucial for future lead optimization in the development of new antitubercular drugs. nih.gov

Future Research Directions and Conceptual Therapeutic Implications

Exploration of Unconventional Biological Targets and Pathways

While imidazopyrimidines have been traditionally investigated for their interactions with well-established targets like protein kinases, the future of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide research lies in venturing into unconventional biological territories. nih.gov The structural similarity of the imidazopyrimidine core to purine (B94841) bases suggests a broader range of potential interactions with cellular machinery. nih.gov

Table 1: Potential Unconventional Targets for this compound

Target ClassSpecific ExamplesRationale for Investigation
Epigenetic Modulators Histone Deacetylases (HDACs), Histone Methyltransferases (HMTs)The planar, aromatic nature of the compound could facilitate intercalation or binding within the active sites of these enzymes, influencing gene expression.
Metabolic Enzymes Pyruvate Kinase M2 (PKM2), Indoleamine 2,3-dioxygenase (IDO)Targeting metabolic pathways in cancer is a burgeoning field. Imidazopyrimidine derivatives have already shown potential as modulators of cancer metabolism. researchgate.net
Protein-Protein Interactions p53-MDM2, Bcl-2 family proteinsThe extended structure of the molecule may allow it to disrupt critical protein-protein interactions that are hallmarks of diseases like cancer.
G-quadruplex DNA/RNA Telomeric G-quadruplexes, G-quadruplexes in oncogene promotersThe aromatic core could stack with the G-quartets of these secondary nucleic acid structures, offering a novel mechanism for anticancer activity.

Future studies should employ high-throughput screening against diverse panels of these unconventional targets. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and cell-based reporter assays will be instrumental in identifying novel bioactivities and elucidating the mechanisms of action of this compound and its analogs.

Potential for Mechanistic Synergy in Combination Therapies

The therapeutic potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. mdpi.com This approach is particularly promising in complex diseases like cancer, where multi-pronged attacks on cellular pathways can overcome drug resistance and improve patient outcomes. mdpi.com

Given the likelihood of this compound acting as a kinase inhibitor, synergistic effects could be achieved by combining it with:

Standard Chemotherapeutic Agents: By inhibiting key signaling pathways, this compound could sensitize cancer cells to the cytotoxic effects of traditional chemotherapy, potentially allowing for lower, less toxic doses.

Other Targeted Therapies: Combining inhibitors of different signaling pathways (e.g., a kinase inhibitor with a PARP inhibitor or an immunotherapy agent) can lead to a more profound and durable anti-tumor response. youtube.com For instance, the combination of a Bruton's tyrosine kinase inhibitor with chemotherapy has shown significant benefits in treating chronic lymphocytic leukemia. youtube.com

Resistance-Breaking Agents: In cancers that have developed resistance to existing therapies, this compound could potentially target the pathways that mediate this resistance, thereby re-sensitizing the cells to the original drug.

Preclinical studies using cancer cell lines and animal models will be crucial to identify synergistic drug combinations and to understand the molecular basis of their enhanced efficacy.

Advancements in Synthetic Methods for Diverse Imidazopyrimidine Libraries

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic methods for generating diverse chemical libraries is paramount. rsc.org Diversity-oriented synthesis (DOS) strategies will be key to creating a wide range of analogs with varied substituents on the phenyl and benzamide (B126) rings, as well as on the core imidazopyrimidine scaffold itself. nih.govnih.gov

Recent advances in synthetic organic chemistry that can be applied to this endeavor include:

One-Pot, Multi-Component Reactions: These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is ideal for library synthesis. nih.govwestminster.ac.uknih.gov

Late-Stage Functionalization: Techniques like C-H activation can be used to introduce new functional groups onto the core scaffold of a pre-formed imidazopyrimidine, enabling the rapid diversification of lead compounds.

Flow Chemistry and Automated Synthesis: These technologies can accelerate the synthesis and purification of large numbers of compounds, making the exploration of chemical space more efficient.

The creation of these diverse libraries will provide a rich resource for structure-activity relationship (SAR) studies, helping to identify the key structural features required for potent and selective biological activity.

Leveraging Computational Chemistry and AI for Accelerated Drug Discovery

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the discovery and optimization of novel therapeutics based on the this compound scaffold. rsc.org These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery. mdpi.com

Table 2: Applications of Computational Chemistry and AI in the Development of this compound Analogs

Computational ApproachApplicationExpected Outcome
Molecular Docking and Virtual Screening Screening large virtual libraries of compounds against the 3D structures of biological targets. frontiersin.orgIdentification of initial hit compounds with a higher probability of being active.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate the chemical structure of compounds with their biological activity.Guiding the design of more potent analogs by predicting their activity before synthesis.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound when bound to its target protein.Providing insights into the stability of the drug-target complex and the key interactions that govern binding.
Machine Learning and Generative AI Training algorithms on existing data to predict the bioactivity of new compounds and to design novel molecules with desired properties. oncodesign-services.comnih.govnih.govrepcomseet.orgijcrt.orgresearchgate.netgithub.comAccelerated identification of lead candidates and the generation of innovative chemical scaffolds.

By integrating these computational tools into the drug discovery workflow, researchers can more effectively navigate the vast chemical space and prioritize the synthesis and testing of the most promising candidates, ultimately accelerating the development of new medicines based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide, and how do yields vary under different conditions?

  • Methodological Answer : The compound can be synthesized via condensation of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde with benzamide derivatives. Key routes include:
  • Route 1 : Using N,N-dimethylformamide (DMF) as a solvent, yielding ~74% under reflux conditions .
  • Route 2 : Methyl acrylate-mediated synthesis, yielding only ~10% due to competing side reactions .
    Characterization typically employs 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, FT-IR, and LC-MS to confirm regiochemistry and purity .

Q. How can researchers resolve structural ambiguities in imidazo[1,2-a]pyrimidine derivatives using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 120 K with Oxford Diffraction Xcalibur2 diffractometers is standard. For example, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (a structural analog) was resolved with an R-factor of 0.036, revealing a dihedral angle of 9.04° between the imidazopyridine and phenyl rings . Hydrogen bonding (N–H⋯N) stabilizes the crystal lattice, which can guide analog design .

Q. What analytical techniques are critical for characterizing impurities in this compound?

  • Methodological Answer : LC-MS coupled with high-resolution mass spectrometry (HRMS) identifies by-products like C3-brominated or formylated derivatives, common in reactions involving DMSO or brominating agents . Polarization studies and Langmuir isotherm models assess adsorption behavior in corrosion inhibition studies, with DFT (B3LYP/6-31+G(d,p)) validating electronic properties .

Advanced Research Questions

Q. How can side reactions during synthesis (e.g., C3 bromination or formylation) be minimized?

  • Methodological Answer : Side products arise from solvent (DMSO) oxidation or brominating agents (e.g., Eosin Y). Strategies include:
  • Using non-polar solvents (toluene) to suppress DMSO-mediated formylation .
  • Replacing bromine sources with milder alternatives (e.g., N-bromosuccinimide) .
  • Monitoring reaction progress via TLC or inline FT-IR to terminate reactions before side-product accumulation .

Q. What computational approaches predict the compound’s bioactivity or corrosion inhibition efficacy?

  • Methodological Answer : Molecular dynamics (MD) simulations on α-Fe2_2O3_3 (111) surfaces show adsorption via O/N atoms and π-electrons, correlating with experimental polarization data . For bioactivity, docking studies (e.g., AutoDock Vina) against targets like hACE2 or DDR1 kinases guide selectivity optimization .

Q. How does the compound’s regioselectivity in C–H functionalization impact its medicinal chemistry applications?

  • Methodological Answer : Rhodium-catalyzed C–H activation (e.g., with carboxylate directing groups) enables selective functionalization at the C6/C8 positions of the imidazopyrimidine core. This is critical for designing dual DDR1/2 inhibitors or COX-2-targeting analogs .

Q. What strategies improve solubility and bioavailability without compromising kinase inhibition?

  • Methodological Answer :
  • Introduce hydrophilic groups (e.g., piperazine or sulfonyl) at the benzamide moiety, as seen in DDR1 inhibitors .
  • Use prodrug approaches (e.g., esterification of phenolic -OH groups) to enhance membrane permeability .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting yield data across synthetic methods?

  • Methodological Answer : Comparative studies under controlled conditions (temperature, catalyst loading) are essential. For example, DMF-mediated synthesis consistently outperforms methyl acrylate routes due to fewer side reactions . Impurity profiling via 1H^1\text{H}-NMR integration quantifies by-product ratios .

Q. Why do computational models sometimes fail to predict experimental inhibition efficacy?

  • Methodological Answer : Discrepancies arise from solvent effects or protein flexibility unaccounted for in rigid docking. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations or ensemble docking with multiple receptor conformations improve accuracy .

Q. How can selectivity for kinase targets (e.g., DDR1 vs. CLK kinases) be optimized?

  • Methodological Answer :
    Structure-activity relationship (SAR) studies highlight that bulky substituents (e.g., trifluoromethyl) at the benzamide’s para-position enhance DDR1 selectivity by occupying hydrophobic pockets. Conversely, smaller groups (e.g., methyl) favor CLK binding .

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